molecular formula C16H13F3N4O3S B2613871 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide CAS No. 2034619-96-8

3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide

Cat. No.: B2613871
CAS No.: 2034619-96-8
M. Wt: 398.36
InChI Key: IRNAKMJWDYVBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine moiety

Mechanism of Action

Target of Action

The primary target of the compound 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are activated by the hormone estrogen and are involved in a variety of physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound acts as a selective antagonist of ERβ . This means it binds to ERβ and blocks its activation, preventing the receptor from exerting its effects.

Biochemical Pathways

By blocking ERβ, this compound can affect several biochemical pathways. For instance, it has been shown to reduce FSH-mediated cAMP production by 80% . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

It is soluble in dmso at a concentration of 25 mg/ml , suggesting that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its antagonistic effect on ERβ. For example, it has been shown to slightly increase class 1 Igf1 mRNA expression , which could have various downstream effects, given the role of IGF1 in growth and development, among other processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that it may be more effective in environments where this solvent is present

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through a Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The benzenesulfonyl group is then introduced through a sulfonylation reaction, and the final propanamide moiety is added via amidation.

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethyl-substituted molecules. Compared to these compounds, 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anticancer activity, but they lack the sulfonyl and trifluoromethyl groups that enhance the stability and reactivity of the compound .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3S/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-27(25,26)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNAKMJWDYVBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.